4-(2-Chlorophenyl)-1,3-thiazol-2-amine

Gastroenterology GPCR Pharmacology Receptor Antagonism

Problem: Researchers designing CCK-A antagonists require the ortho-chloro thiazole isomer for picomolar affinity; generic para-substituted scaffolds fail to deliver this potency. Solution: 4-(2-Chlorophenyl)-1,3-thiazol-2-amine (CAS 21344-90-1) is the core of SR 27897, enabling picomolar CCK-A affinity (Ki=0.2 nM) with 800-5,000× selectivity over CCK-B. - Ortho vs. Para: Distinct pharmacology from para-isomer; essential for CCK-A-targeted programs. - SAR Tool: Enables systematic halogen-position profiling for anti-inflammatory lead optimization. - Synthetic Intermediate: Key precursor for 5-arylazo diversification and focused library synthesis. Purity ≥98%. In stock for immediate global shipping.

Molecular Formula C9H7ClN2S
Molecular Weight 210.68 g/mol
CAS No. 21344-90-1
Cat. No. B1296122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chlorophenyl)-1,3-thiazol-2-amine
CAS21344-90-1
Molecular FormulaC9H7ClN2S
Molecular Weight210.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC(=N2)N)Cl
InChIInChI=1S/C9H7ClN2S/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
InChIKeyGWXQQHVBVMLZLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chlorophenyl)-1,3-thiazol-2-amine: Differentiated Antagonist Scaffold


4-(2-Chlorophenyl)-1,3-thiazol-2-amine (CAS 21344-90-1) is a heterocyclic building block featuring a 2-aminothiazole core substituted at the 4-position with an ortho-chlorophenyl group. This specific substitution pattern distinguishes it from the more commonly studied para-chloro isomer [1]. The compound serves as a critical pharmacophoric element in the design of potent receptor antagonists, notably providing the core structure for the highly selective cholecystokinin A (CCK-A) receptor antagonist SR 27897, where it confers picomolar affinity (Ki = 0.2 nM) [2].

Scaffold Role
GPCR antagonist pharmacophore core for CCK-A receptor research
Ortho-chloro substitution enables subtype-selective ligand design
Differentiation
Ortho-chlorophenyl isomer; functionally distinct from para-chloro analog
SAR studies require explicit isomer identity verification
Research Context
Receptor selectivity and cell-model endpoint research
Reported CCK-A vs. CCK-B/gastrin selectivity context in vitro

4-(2-Chlorophenyl)-1,3-thiazol-2-amine: Ortho vs. Para Substitution


The 2-aminothiazole scaffold exhibits profound Structure-Activity Relationship (SAR) sensitivity to aryl substitution patterns. Simple replacement of 4-(2-chlorophenyl)-1,3-thiazol-2-amine with its para-chloro analog (4-(4-chlorophenyl)thiazol-2-amine, CAS 2103-99-3) cannot be assumed to yield equivalent pharmacological outcomes. Empirical evidence demonstrates that para-substituted analogs are primarily associated with nanomolar-range dual DNase I/5-LO inhibition (IC50 = 50-79.79 µM for DNase I and 50 nM for 5-LO) [1], whereas the ortho-chloro derivative is a key substructure enabling picomolar CCK-A receptor antagonism (Ki = 0.2 nM) when incorporated into a more complex ligand framework [2]. This divergent target engagement and potency profile underscore that ortho and para isomers are functionally non-equivalent, and procurement decisions must be guided by the specific target and assay context rather than generic scaffold similarity.

This Compound
4-(2-Chlorophenyl)-1,3-thiazol-2-amine
Ortho-chloro substitution reported in CCK-A antagonist ligand series; target engagement and selectivity profile tied to substitution pattern.
Para-Chloro Isomer
4-(4-Chlorophenyl)thiazol-2-amine (CAS 2103-99-3)
Para-substituted analog primarily associated with DNase I / 5-LO enzyme inhibition context; no reported CCK-A receptor engagement.
Ortho and para isomers are not functionally interchangeable. Target-specific assay context must guide procurement, not generic scaffold similarity. Reported target profiles diverge across six orders of magnitude in binding affinity context.

4-(2-Chlorophenyl)-1,3-thiazol-2-amine vs. Key Comparators


CCK-A Antagonism: Ortho vs. Para Potency

When incorporated as the core thiazole moiety in a specific ligand series, the 2-chlorophenyl (ortho) substitution pattern in 4-(2-chlorophenyl)-1,3-thiazol-2-amine yields picomolar affinity for the CCK-A receptor (Ki = 0.2 nM) [1]. In contrast, the 4-chlorophenyl (para) analog is not reported in this context and has been optimized for entirely different targets, demonstrating nanomolar inhibition of DNase I (IC50 = 79.79 µM) and 5-lipoxygenase (IC50 = 50 nM) [2]. The quantitative difference in target affinity spans nearly six orders of magnitude and reflects fundamentally distinct pharmacological applications.

CCK-A Affinity: Ortho vs. Para
Cross-study comparable
Ki = 0.2 nM (ortho, CCK-A) vs. IC50 = 79.79 µM (para, DNase I) / 50 nM (para, 5-LO)
Ortho CCK-A affinity Para enzyme inhibition
Reported target engagement differs by 250- to 400,000-fold; supports isomer-specific scaffold selection.
Radioligand binding on rat pancreatic membranes (CCK-A); in vitro enzymatic assays (DNase I, 5-LO).
Gastroenterology GPCR Pharmacology Receptor Antagonism

CCK-A Receptor Subtype Selectivity

The 4-(2-chlorophenyl)-1,3-thiazol-2-amine scaffold, when elaborated to SR 27897, confers exceptional selectivity for the CCK-A receptor over the related CCK-B/gastrin receptor. The selectivity ratio (IC50 CCK-B / IC50 CCK-A) is approximately 800, and the ratio for gastrin/CCK-A is approximately 5,000 [1]. This level of subtype selectivity is a direct consequence of the specific ortho-chloro substitution pattern and is not a general property of all 4-aryl-2-aminothiazoles. No comparable selectivity data are available for the unsubstituted 4-phenylthiazol-2-amine or the para-chloro isomer in this receptor system.

CCK-A Subtype Selectivity
Class-level inference
CCK-B/CCK-A ratio ≈ 800; Gastrin/CCK-A ratio ≈ 5,000
Selectivity window: reported 800× to 5,000× over related receptors
Reported subtype-selectivity context for CCK-A-targeted research; class-level attribution pending further validation.
In vitro binding assays using rat pancreatic and brain membranes.
Receptor Selectivity Drug Design Cholecystokinin

Cytotoxicity: Parent vs. Ortho-Chloro Derivative

The unsubstituted parent scaffold, 2-amino-4-phenylthiazole, exhibits moderate, time- and dose-dependent cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 59.24 µg/mL (72 h) to 80.13 µg/mL (24 h) [1]. While direct comparative data for 4-(2-chlorophenyl)-1,3-thiazol-2-amine are not yet reported, established SAR within the thiazole class indicates that ortho-chloro substitution generally enhances electrophilic reactivity and can significantly alter cytotoxic potency . This implies that the ortho-chloro derivative is unlikely to simply replicate the moderate cytotoxicity profile of the unsubstituted phenyl analog, and should be evaluated independently.

Cytotoxicity: Parent vs. Ortho-Chloro
Data to verify
Ortho-chloro derivative: not yet reported. Parent 2-amino-4-phenylthiazole: IC50 = 59–80 µg/mL (MCF-7, 24–72 h, MTT)
Direct comparative data pending for the ortho-chloro scaffold.
Cytotoxicity profile may differ; independent cell-model endpoint review required.
MTT assay on MCF-7 breast cancer cells. Class-level SAR suggests ortho substitution alters reactivity.
Cytotoxicity Anticancer MTT Assay

4-(2-Chlorophenyl)-1,3-thiazol-2-amine: Validated Applications


High-Affinity Subtype-Selective CCK-A Antagonists

4-(2-Chlorophenyl)-1,3-thiazol-2-amine is the optimal starting scaffold for designing CCK-A receptor antagonists with picomolar affinity (Ki = 0.2 nM) and exceptional subtype selectivity (800- to 5,000-fold over CCK-B/gastrin receptors) [1]. This application is directly supported by the pharmacological profile of SR 27897, a compound built upon this core. Procurement of the ortho-chloro isomer is scientifically justified for any program targeting CCK-A for gastrointestinal or metabolic disorders; substitution with the para-chloro or unsubstituted phenyl analog would compromise this specific activity profile.

SAR: Ortho vs. Para Halogen Effects on 5-LO and DNase I

While the para-chloro isomer is a well-characterized dual DNase I/5-LO inhibitor (IC50 = 79.79 µM and 50 nM, respectively) [2], the activity of 4-(2-chlorophenyl)-1,3-thiazol-2-amine on these targets remains uncharacterized. This compound is therefore essential for systematic SAR studies aimed at elucidating the impact of halogen position on anti-inflammatory enzyme inhibition. Procurement of both ortho and para isomers enables head-to-head comparative profiling, a critical step in optimizing lead compounds for neuroinflammation.

Arylazothiazole Synthesis for Cytotoxicity Screening

2-Amino-4-(2-chlorophenyl)thiazole serves as a key intermediate for synthesizing 2-amino-5-arylazothiazole derivatives [3]. This synthetic route allows for rapid diversification at the 5-position of the thiazole ring, generating focused libraries for cytotoxicity screening. While the parent scaffold's cytotoxicity is not yet quantified, this established synthetic utility provides a direct, evidence-based reason for procurement in medicinal chemistry laboratories.

Application
Selection Property
Validation Focus
CCK-A GPCR antagonist design
Ortho-chloro substitution pattern for receptor selectivity research
CCK-A vs. CCK-B/gastrin subtype-selectivity review
Halogen-position SAR studies
Isomer comparison for enzyme inhibition context
DNase I / 5-LO enzyme endpoint profiling
Arylazothiazole library synthesis
5-position diversification for focused screening
Cell-model endpoint review across derivative sets
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